molecular formula C12H20ClNO2 B3082906 2-(4-Butoxyphenoxy)ethanamine hydrochloride CAS No. 1134922-34-1

2-(4-Butoxyphenoxy)ethanamine hydrochloride

Cat. No.: B3082906
CAS No.: 1134922-34-1
M. Wt: 245.74 g/mol
InChI Key: JGKBCHNSQMFLEX-UHFFFAOYSA-N
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Description

2-(4-Butoxyphenoxy)ethanamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its molecular formula C12H20ClNO2 and a molecular weight of 245.746 Da . This compound is known for its unique structure, which includes a butoxy group attached to a phenoxy ring, further connected to an ethanamine group.

Scientific Research Applications

2-(4-Butoxyphenoxy)ethanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.

    Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.

Safety and Hazards

While specific safety data for “2-(4-Butoxyphenoxy)ethanamine hydrochloride” is not available, it’s important to handle all chemical substances with care. Avoid contact with skin and eyes, do not breathe dust, and do not ingest .

Preparation Methods

The synthesis of 2-(4-Butoxyphenoxy)ethanamine hydrochloride involves several steps. One common method includes the reaction of 4-butoxyphenol with ethylene oxide to form 2-(4-butoxyphenoxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(4-butoxyphenoxy)ethanamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-Butoxyphenoxy)ethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(4-Butoxyphenoxy)ethanamine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

2-(4-Butoxyphenoxy)ethanamine hydrochloride can be compared with other similar compounds, such as:

    2-(4-Methoxyphenoxy)ethanamine hydrochloride: This compound has a methoxy group instead of a butoxy group, leading to different chemical and biological properties.

    2-(4-Ethoxyphenoxy)ethanamine hydrochloride: The ethoxy group in this compound also results in distinct characteristics compared to the butoxy derivative.

    2-(4-Propoxyphenoxy)ethanamine hydrochloride: The propoxy group provides unique properties that differentiate it from the butoxy compound

Properties

IUPAC Name

2-(4-butoxyphenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2.ClH/c1-2-3-9-14-11-4-6-12(7-5-11)15-10-8-13;/h4-7H,2-3,8-10,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKBCHNSQMFLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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